

# A Head-to-Head Comparison of ARRY-403 with Other Glucokinase Activators

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## Compound of Interest

Compound Name: AMG-151

Cat. No.: B1665974

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Glucokinase activators (GKAs) represent a promising class of therapeutic agents for the treatment of Type 2 Diabetes Mellitus (T2DM) by targeting the fundamental defect of impaired glucose sensing. ARRY-403 (also known as AMG 151), a dual-acting GKA, showed initial promise in clinical development. This guide provides an objective comparison of ARRY-403 with other notable GKAs, supported by available experimental data, to offer a comprehensive overview for the research and drug development community.

## Performance and Safety Profile Comparison

The following tables summarize the key clinical data for ARRY-403 and two other prominent GKAs: dorzagliatin, a dual-acting GKA that has successfully completed Phase III trials, and TTP399, a hepato-selective GKA. It is important to note that these data are not from direct head-to-head comparison studies and were generated in separate clinical trials with differing designs, patient populations, and durations.

### Table 1: Efficacy of ARRY-403 in T2DM Patients on Metformin (Phase IIa Study)

Dosage	Change in Fasting Plasma Glucose (FPG) from Baseline (Day 28)
50 mg BID	-1.0 mmol/L
100 mg BID	-1.2 mmol/L
200 mg BID	-1.8 mmol/L
100 mg QD	No significant change
200 mg QD	No significant change
400 mg QD	No significant change
Placebo	-0.3 mmol/L

BID: twice daily; QD: once daily

A significant linear dose-effect trend on FPG was observed with the twice-daily regimen of ARRY-403.[1]

## Table 2: Efficacy of Dorzagliatin in Drug-Naïve T2DM Patients (SEED Study - Phase III)

Parameter	Dorzagliatin (75 mg BID)	Placebo
Change in HbA1c from Baseline (Week 24)	-1.07%	-0.50%
Change in 2-hour Postprandial Glucose (2h-PPG) from Baseline (Week 24)	-2.83 mmol/L	
Change in HOMA2-β (β-cell function) from Baseline (Week 24)	+2.56	-0.72

Dorzagliatin demonstrated a significant and sustained improvement in glycemic control and β-cell function.[2]

### Table 3: Efficacy of TTP399 in T2DM Patients on Metformin (Phase IIb Study)

Dosage	Placebo-Subtracted Change in HbA1c from Baseline (6 months)
800 mg QD	-0.9%

TTP399 showed a clinically significant reduction in HbA1c.

### Table 4: Key Safety and Tolerability Findings

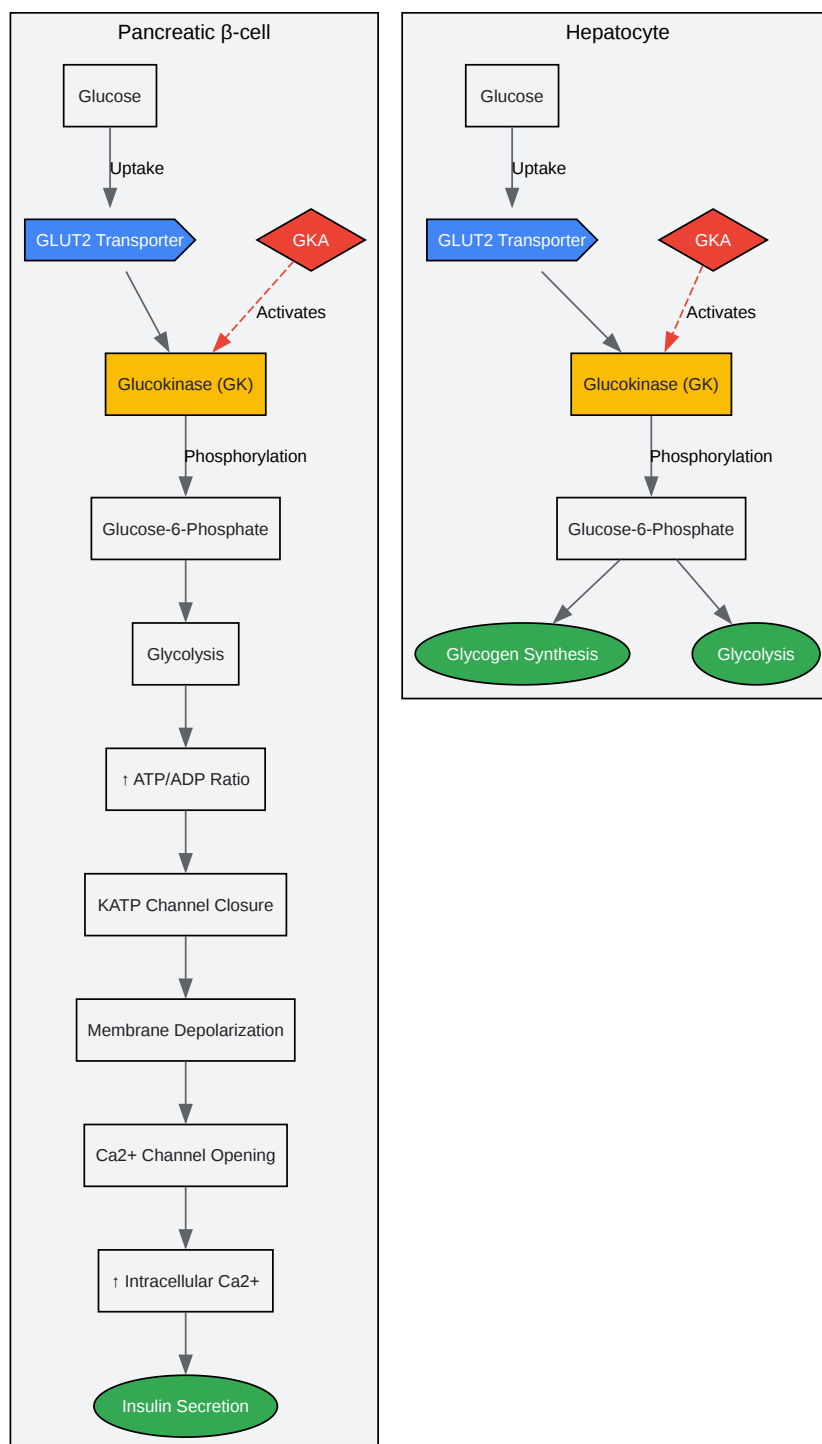
Glucokinase Activator	Key Adverse Events
ARRY-403	Higher incidence of hypoglycemia and hypertriglyceridemia.[1] The hypoglycemic incidence was reported to be as high as 9.0%.
Dorzagliatin	Good safety profile, well-tolerated. Low incidence of hypoglycemia (<1% with blood glucose <3.0 mmol/L). No severe hypoglycemia or drug-related serious adverse events reported in the SEED study.
TTP399	Favorable safety profile with a low risk of hypoglycemia. Did not have a detrimental effect on plasma lipids.

The discontinuation of ARRY-403 development was largely attributed to the high incidence of hypoglycemia and concerns over elevated triglycerides, highlighting the critical challenge in the therapeutic window for dual-acting GKAs.[1] Newer generation GKAs like dorzagliatin and the hepato-selective TTP399 appear to have mitigated these risks.

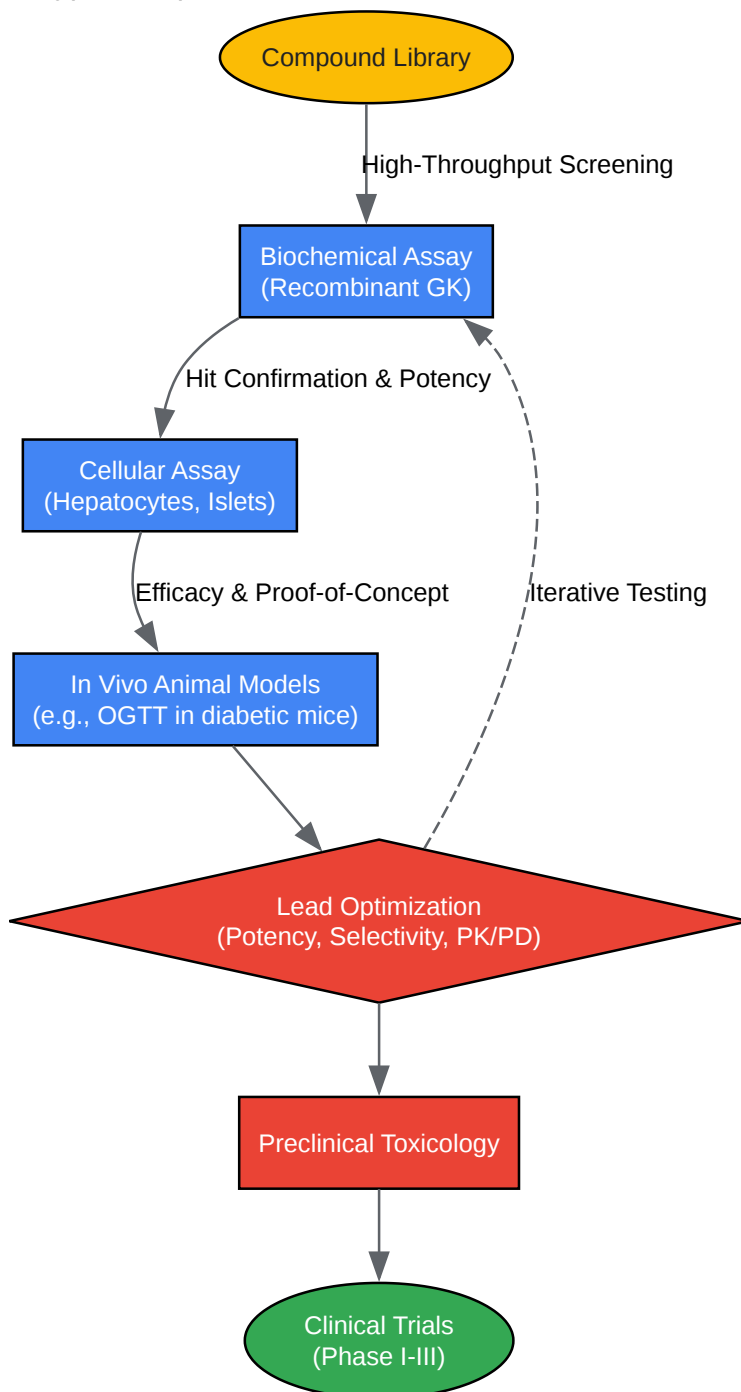
## Signaling Pathway and Experimental Workflow

To understand the mechanism and evaluation of GKAs, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

## Glucokinase Activation Signaling Pathway



## Typical Experimental Workflow for GKA Evaluation

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## References

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- 2. diabetesjournals.org [diabetesjournals.org]
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